n-(Tert-butyl)-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide
Description
N-(Tert-butyl)-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide is a triazolopyrimidine derivative characterized by a tert-butyl group at the N-position and a methyl substitution at the 7-position of the pyrimidine ring. This scaffold is part of a broader class of triazolopyrimidines, which are explored for diverse pharmacological applications, including antimicrobial, anticancer, and neurodegenerative therapeutics.
Properties
Molecular Formula |
C11H15N5O |
|---|---|
Molecular Weight |
233.27 g/mol |
IUPAC Name |
N-tert-butyl-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C11H15N5O/c1-7-5-6-12-10-13-8(15-16(7)10)9(17)14-11(2,3)4/h5-6H,1-4H3,(H,14,17) |
InChI Key |
NZOGLRPSPAOVJE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=NC2=NC(=NN12)C(=O)NC(C)(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations:
- Lipophilicity : The tert-butyl group in the target compound likely increases LogP compared to smaller substituents (e.g., methyl or methoxybenzyl groups), as seen in (XLogP3 = 4.9 for a benzothiazole-containing analog) .
- Steric Effects : Bulky substituents like tert-butyl may hinder binding to certain targets but improve metabolic stability.
- Electronic Effects : Electron-withdrawing groups (e.g., chloro in ) enhance reactivity in substitution reactions .
Comparative Yields:
Pharmacological Activity
Antitubercular and Antimicrobial Activity
Q & A
Basic: What synthetic methodologies are recommended for preparing N-(tert-butyl)-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide, and how do reaction conditions impact yield?
Answer:
The synthesis typically involves multi-step reactions, including cyclocondensation of substituted pyrimidine precursors with triazole-forming reagents. Key steps include:
- Step 1: Formation of the triazolopyrimidine core via cyclization under reflux in polar aprotic solvents (e.g., DMF or pyridine) .
- Step 2: Introduction of the tert-butyl carboxamide group via nucleophilic substitution or amide coupling, often requiring catalysts like HATU or DCC .
- Optimization: Yields are sensitive to temperature (60–100°C), solvent purity, and stoichiometric ratios. For example, tert-butyl group incorporation may require inert atmospheres to prevent side reactions . Lower yields (e.g., 11–56% in analogous compounds ) highlight the need for iterative purification (e.g., column chromatography or recrystallization from ethanol/DMF mixtures ).
Basic: Which spectroscopic and analytical techniques are critical for confirming the structural integrity of this compound?
Answer:
- 1H/13C NMR: Key signals include the tert-butyl singlet (~1.3 ppm in 1H NMR) and the pyrimidine ring protons (6.5–8.5 ppm). The carboxamide carbonyl appears at ~165 ppm in 13C NMR .
- IR Spectroscopy: Stretching vibrations for the amide C=O (~1680 cm⁻¹) and triazole C-N (~1550 cm⁻¹) confirm functional groups .
- Mass Spectrometry: High-resolution MS (HRMS) validates the molecular ion ([M+H]+) and fragmentation patterns, ensuring correct molecular formula (e.g., C14H17N5O) .
Advanced: How can researchers resolve contradictory bioactivity data across assay systems for this compound?
Answer: Contradictions may arise from assay-specific variables (e.g., pH, cellular vs. enzymatic systems). Methodological strategies include:
- Orthogonal Assays: Validate target engagement using SPR (surface plasmon resonance) alongside enzymatic inhibition assays .
- Control Experiments: Test metabolite stability (e.g., liver microsome assays) to rule out degradation artifacts .
- Dose-Response Refinement: Use Hill slope analysis to distinguish true efficacy from nonspecific binding . For example, a study on triazolopyrimidine analogs showed IC50 variability (0.1–10 µM) across cell lines due to differential membrane permeability .
Advanced: What computational approaches predict the binding mode of this compound to enzymatic targets like kinases or viral polymerases?
Answer:
- Molecular Docking: Tools like AutoDock Vina or Schrödinger Suite model interactions with targets (e.g., influenza PA-PB1 interface ). Focus on hydrogen bonding with the carboxamide and π-π stacking of the triazolopyrimidine core .
- Molecular Dynamics (MD): Simulate binding stability (50–100 ns trajectories) in explicit solvent to assess conformational flexibility .
- QSAR Models: Corlate substituent effects (e.g., tert-butyl lipophilicity) with activity using descriptors like logP and polar surface area .
Advanced: How does the tert-butyl substituent influence pharmacokinetic properties compared to other alkyl groups?
Answer:
- Lipophilicity: The tert-butyl group increases logP by ~1.5 units compared to methyl, enhancing membrane permeability but potentially reducing solubility .
- Metabolic Stability: Tert-butyl groups resist oxidative metabolism (vs. smaller alkyl chains), as shown in microsome studies with >80% parent compound remaining after 1 hour .
- Steric Effects: Bulkier substituents may hinder target binding; compare IC50 values of tert-butyl vs. methyl analogs in enzymatic assays .
Advanced: What strategies optimize regioselectivity during substitution reactions on the triazolopyrimidine scaffold?
Answer:
- Directing Groups: Use transient protecting groups (e.g., Boc) to steer electrophilic substitution to the C7 position .
- Metal Catalysis: Pd-mediated cross-coupling (Suzuki or Buchwald-Hartwig) selectively modifies halogenated precursors at C2 or C5 .
- Solvent Effects: Polar solvents (e.g., DMF) favor nucleophilic attack at the electron-deficient pyrimidine ring .
Advanced: How can pH-dependent stability studies inform formulation design for this compound?
Answer:
- Accelerated Stability Testing: Incubate the compound in buffers (pH 1–10) at 37°C, monitoring degradation via HPLC. For example, triazolopyrimidine analogs show maximal stability at pH 6–7, with hydrolysis of the carboxamide group under acidic conditions .
- Degradation Pathways: Identify byproducts (e.g., free carboxylic acid from amide hydrolysis) using LC-MS .
Advanced: What structural modifications enhance selectivity for bacterial vs. human targets in antimicrobial studies?
Answer:
- Substituent Tuning: Replace tert-butyl with polar groups (e.g., pyridinyl) to reduce human off-target binding .
- Protease Selectivity Screening: Test against panels (e.g., serine vs. metalloproteases) to identify scaffold-specific interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
